Nap(4)-ADP

F1-ATPase subunit mapping photoaffinity labeling

Nap(4)-ADP (3'-O-(4(N-(4-azido-2-nitrophenyl)amino)butyryl)adenosine 5'-diphosphate; synonym ANP-ADP) is a photoreactive derivative of adenosine diphosphate in which a 4-azido-2-nitrophenyl-γ-aminobutyryl group is esterified to the 3'-hydroxyl of the ribose moiety. This modification confers dual functionality: the diphosphate group retains high-affinity recognition at adenine nucleotide-binding sites, while the arylazido group generates a reactive nitrene upon photoirradiation that forms covalent crosslinks with adjacent amino acid residues.

Molecular Formula C20H24N10O13P2
Molecular Weight 674.4 g/mol
CAS No. 64655-48-7
Cat. No. B1226695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNap(4)-ADP
CAS64655-48-7
Synonyms3'-O-(4(N-(4-azido-2-nitrophenyl)amino)butyryl)adenosine 5'-diphosphate
ANP-ADP
NAP(4)-ADP
Molecular FormulaC20H24N10O13P2
Molecular Weight674.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C20H24N10O13P2/c21-18-15-19(25-8-24-18)29(9-26-15)20-16(32)17(13(41-20)7-40-45(38,39)43-44(35,36)37)42-14(31)2-1-5-23-11-4-3-10(27-28-22)6-12(11)30(33)34/h3-4,6,8-9,13,16-17,20,23,32H,1-2,5,7H2,(H,38,39)(H2,21,24,25)(H2,35,36,37)/t13-,16-,17-,20-/m1/s1
InChIKeyYTAVNNUJTVNNFN-AEVYOOLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nap(4)-ADP (CAS 64655-48-7): Photoaffinity ADP Probe for Nucleotide-Binding Site Mapping – Technical Baseline for Procurement


Nap(4)-ADP (3'-O-(4(N-(4-azido-2-nitrophenyl)amino)butyryl)adenosine 5'-diphosphate; synonym ANP-ADP) is a photoreactive derivative of adenosine diphosphate in which a 4-azido-2-nitrophenyl-γ-aminobutyryl group is esterified to the 3'-hydroxyl of the ribose moiety [1]. This modification confers dual functionality: the diphosphate group retains high-affinity recognition at adenine nucleotide-binding sites, while the arylazido group generates a reactive nitrene upon photoirradiation that forms covalent crosslinks with adjacent amino acid residues [2]. Nap(4)-ADP is thereby classified as a photoaffinity label—a tool compound used to irreversibly tag, identify, and map nucleotide-binding proteins in complex biological systems. Unlike simple azido-nucleotide analogs that require ultraviolet light, the 4-azido-2-nitrophenyl chromophore of Nap(4)-ADP is activated by visible light, reducing collateral photodamage to biological samples [3].

Why Nap(4)-ADP Cannot Be Readily Substituted by Other Photoaffinity ADP Analogs: Evidence-Based Procurement Rationale


Photoaffinity ADP analogs are not functionally interchangeable. The position and chemical nature of the photoreactive group, the length and flexibility of the spacer arm, and the wavelength required for activation collectively determine which protein subunits are labeled, the efficiency of covalent incorporation, and the extent of non-specific background [1]. Nap(4)-ADP carries its arylazido group on a butyryl spacer attached to the 3'-O position of ribose, which directs crosslinking to residues within a defined radius of the nucleotide-binding pocket and permits photoactivation by visible light (λ > 300 nm), unlike simpler azido analogs requiring DNA/RNA-damaging UV-C irradiation [2]. Critically, Nap(4)-ADP labels both α and β subunits of F1-ATPase in approximately equal proportions, whereas 2-azido-ADP labels only the β subunit, and arylazido-ATP labels the β subunit with minimal α labeling [1][3]. These differences are not cosmetic—they dictate which nucleotide-binding subsites can be mapped in a given experiment. Substituting one photoaffinity probe for another without systematic validation will alter the target profile and may lead to misidentification of binding-site architecture.

Nap(4)-ADP Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


Dual α+β Subunit Labeling vs. β-Only Selectivity of 2-Azido-ADP in Mitochondrial F1-ATPase

In nucleotide-depleted mitochondrial F1-ATPase, Nap(4)-ADP covalently labels both α and β subunits in approximately equal proportions, whereas 2-azido-ADP (2-N3-ADP) labels only the β subunit under all loading conditions tested [1]. When F1 was first photolabeled with a low concentration of Nap(4)-ADP, 1.5 mol of probe was covalently bound per mol of F1, distributed equally between the α and β subunits. Subsequent photoirradiation with 2-N3-[α-32P]ADP resulted in additional covalent binding of the 2-azido probe to both α and β subunits, demonstrating that Nap(4)-ADP pre-labeling unmasks an α-subunit-associated subsite that is otherwise inaccessible to 2-azido-ADP alone [1]. This dual-subunit labeling pattern was corroborated in chloroplast coupling factor 1 (CF1), where arylazido-ADP labeled both α and β subunits in approximately equal amounts, whereas arylazido-ATP labeled only the β subunit [2].

F1-ATPase subunit mapping photoaffinity labeling nucleotide-binding site

Visible-Light Photoactivation of Nap(4)-ADP vs. UV Requirement of Conventional Azido Analogs

The 4-azido-2-nitrophenyl chromophore of Nap(4)-ADP absorbs in the visible range and generates a reactive nitrene upon irradiation with visible light (λ > 300 nm), in contrast to unsubstituted azido analogs such as 2-azido-ADP or 8-azido-ADP, which require ultraviolet light (typically 254–300 nm) for photoactivation [1]. The original authors explicitly stated that this property was the basis for selecting nitro-arylazido analogs over other azido probes, because the adenine nucleotide carrier is 'readily damaged by ultraviolet light' [1]. Visible-light activation preserves the structural and functional integrity of UV-sensitive mitochondrial membrane proteins and avoids DNA/RNA crosslinking artifacts that can confound UV-based protocols [1][2].

visible-light photoaffinity photodamage mitigation mitochondrial carrier arylazido nucleotide

Inhibitory Potency of Nap(4)-ADP on Bovine Heart Submitochondrial Particle Oxidative Phosphorylation vs. Structurally Distinct Photoaffinity Analogs

In a compiled comparative analysis of photoaffinity nucleotide analogs tested under standardized conditions, Nap(4)-ADP exhibited an inhibitory potency of 2.0 μM on bovine heart submitochondrial particle (SMP) oxidative phosphorylation, and 0.5 μM in a separate SMP-oxidative phosphorylation assay [1]. In the dark on soluble bovine heart MF1-ATPase, the Ki was 0.6 mM [1]. These values position Nap(4)-ADP among the most potent photoaffinity ADP analogs: by comparison, 8-azido-ADP required 1.7 mM to achieve 86% inhibition of MF1-ATPase, and 8-azido-ATP required 1 mM on SMP phosphorylation [1]. The ~3-order-of-magnitude potency advantage of Nap(4)-ADP over 8-azido-ADP on the SMP system is attributable to the extended arylazido-butyryl moiety, which enhances binding-site affinity beyond that of the simple 8-azido substitution on the adenine ring [1].

oxidative phosphorylation submitochondrial particles ATPase inhibition photoaffinity probe potency

Binding Stoichiometry and Affinity of Nap(4)-ADP Compared to Native ADP on Escherichia coli BF1-ATPase

The reversible binding of [3H]Nap(4)-ADP to purified E. coli coupling factor 1 (BF1) was directly compared with native ADP, demonstrating that the photoaffinity analog faithfully recapitulates the binding behavior of the natural ligand [1]. In the dark, the stoichiometry of Nap(4)-ADP binding was dependent on ionic strength and divalent cation concentration: in EDTA-supplemented medium or at low MgCl2 (5 mM), loose binding sites with a Kd of ~300 μM were unmasked, with a maximal capacity of 2–3 mol Nap(4)-ADP per mol BF1 at 40–50 mM MgCl2 [1]. Preincubation of BF1 with unlabeled ADP or ATP prevented both covalent photolabeling by Nap(4)-ADP and the concomitant enzyme inactivation, confirming that Nap(4)-ADP competes for the same nucleotide-binding sites as the natural substrate [1]. Upon photoirradiation in EDTA, full inactivation was achieved with 2 mol of covalently bound photolabel per mol BF1 [1].

binding stoichiometry BF1-ATPase nucleotide affinity EDTA-dependent sites

Specific Labeling of the Mitochondrial Adenine Nucleotide Carrier (ANC) – Nap(4)-ADP vs. Arylazido-ATP Substrate Discrimination

Nap(4)-ADP was used to identify the mitochondrial adenine nucleotide carrier (ANC) in both beef heart and yeast mitochondria. Upon photoirradiation, [3H]Nap(4)-ADP covalently labeled a single polypeptide of apparent molecular weight 30,000 Da in beef heart mitochondria and 37,000 Da in S. cerevisiae mitochondria [1]. This labeling was specifically prevented by preincubation with carboxyatractyloside or atractyloside—high-affinity inhibitors of the ANC—confirming labeling specificity [1]. In the dark, Nap(4)-ADP bound to the carrier but was not transported across the inner membrane, and it inhibited ADP transport with mixed-type kinetics and a Ki of approximately 10 μM [1]. This functional discrimination (binding without transport) distinguishes Nap(4)-ADP from transport-competent ADP analogs and is critical for isolating carrier identification from transport measurement. The same ANC protein was subsequently confirmed as the target in plant mitochondria using [3H]arylazido-ADP, which labeled a 35,000 Da polypeptide in potato and bean mitochondria [2].

adenine nucleotide carrier mitochondrial transporter atractyloside competition membrane protein identification

Nap(4)-ADP Optimal Application Scenarios for Research and Industrial Procurement


Mapping Nucleotide-Binding Site Topology in Multi-Subunit ATP Synthases and ATPases

Nap(4)-ADP is the photoaffinity probe of choice for experiments requiring simultaneous covalent tagging of both catalytic (β) and non-catalytic (α) nucleotide-binding subsites in F1-ATPase complexes [1]. Its ability to label α and β subunits in approximately equal proportions, combined with the capacity to unmask cryptic α-subunit subsites for subsequent labeling by a second probe (e.g., 2-azido-ADP), makes it uniquely suited for sequential double-labeling strategies that resolve inter-subunit nucleotide-site interactions [1]. This application is directly supported by the 1987 JBC study demonstrating that Nap(4)-ADP pre-labeling of 1.5 mol/mol F1 redistributes subsequent 2-azido-ADP binding from exclusively β to both α and β subunits [1].

Identification and Functional Characterization of Mitochondrial Adenine Nucleotide Carriers

For researchers studying the mitochondrial adenine nucleotide translocase (ANT/ANC), Nap(4)-ADP offers three decisive advantages: (i) visible-light photoactivation preserves carrier integrity, which is 'readily damaged by ultraviolet light' [2]; (ii) the probe binds the carrier with high specificity (Ki ~10 μM) but is not transported across the inner membrane, enabling clean separation of binding from transport readouts [2]; (iii) covalent photolabeling of a single polypeptide band (30 kDa mammalian, 37 kDa yeast, 35 kDa plant) is fully competed by carboxyatractyloside, providing unambiguous carrier identification [2][3].

Photoaffinity Labeling of Chloroplast Coupling Factor 1 (CF1) for Subunit-Specific Nucleotide-Site Discrimination

In chloroplast CF1, Nap(4)-ADP (as arylazido-ADP) labels both α and β subunits equally, whereas the corresponding ATP analog (arylazido-ATP) labels only the β subunit [4]. This differential selectivity enables experiments where the ADP and ATP photoaffinity probes are used in parallel to discriminate between ADP-preferring and ATP-preferring nucleotide-binding sites on the same enzyme complex—a strategy directly validated by the Hammes laboratory in 1979 [4].

Validating Nucleotide-Binding Site Fidelity of ADP-Competitive Inhibitors and Drug Candidates

Because Nap(4)-ADP yields similar titration curves to native [3H]ADP and its covalent photolabeling is prevented by preincubation with unlabeled ADP or ATP [1][5], the compound serves as a validated competitive probe for assessing whether novel small-molecule ADP-competitive inhibitors genuinely occupy the physiological nucleotide-binding pocket. The quantitative binding data (Kd ~300 μM for loose sites; 2–3 mol/mol BF1 maximal binding at 40–50 mM MgCl2) provide reference benchmarks for inhibitor displacement studies [5].

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